molecular formula C14H17BrO2 B3162369 Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 87779-60-0

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No.: B3162369
CAS No.: 87779-60-0
M. Wt: 297.19 g/mol
InChI Key: MTYLQNOHEHEDHW-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.

    Oxidation: Formation of naphthalene derivatives.

Scientific Research Applications

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The bromine atom may play a role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYLQNOHEHEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 3
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 4
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 5
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 6
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

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